Synucleozid

Overview

Description

Synucleozid (also known as NSC 377363) is a potent inhibitor of the SNCA mRNA that encodes the α-synuclein protein . It selectively targets the α-synuclein mRNA 5′ UTR at the designed IRE site, decreases the amount of SNCA mRNA loaded into polysomes, and thereby inhibits SNCA translation . It has potential for the investigation of Parkinson’s disease .

Synthesis Analysis

The synthesis of Synucleozid involves targeting a feature of the RNA that encodes alpha-synuclein: an iron-responsive element (IRE) that limits translation of the RNA into alpha-synuclein protein when iron concentrations are too low . Using a computer program called Inforna, small molecules were designed to specifically bind to the IRE . The lead compounds were synthesized and tested on cells in dishes .Molecular Structure Analysis

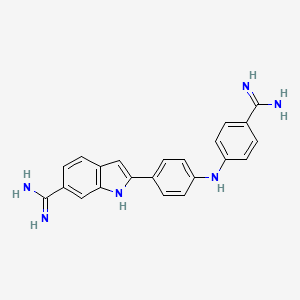

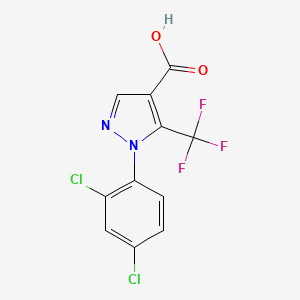

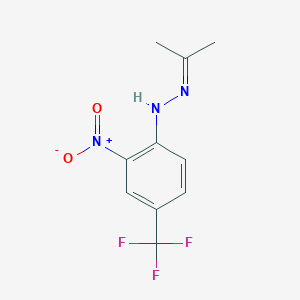

The molecular weight of Synucleozid is 368.43 and its chemical formula is C22H20N6 . It is known to bind to the A bulge near the base of the IRE hairpin .Chemical Reactions Analysis

While specific chemical reactions involving Synucleozid are not detailed in the search results, it is known that Synucleozid selectively targets the α-synuclein mRNA 5′ UTR at the designed IRE site .Scientific Research Applications

Targeting α-Synuclein in Parkinson's Disease

One significant application of Synucleozid is in the context of Parkinson's disease and related neurological disorders. Synucleozid selectively targets the messenger RNA encoding α-synuclein, a protein implicated in Parkinson's disease, thereby inhibiting its translation and reducing protein levels. This effect provides cytoprotective outcomes in cells, demonstrating the potential of targeting undruggable proteins at the mRNA level as a disease-modifying strategy for Parkinson’s disease and other α-synucleinopathies (Zhang et al., 2020).

Synucleozid and DNA Interactions

Synucleozid's impact extends to DNA interactions. α-Synuclein, the protein targeted by Synucleozid, is involved in DNA repair processes. The protein colocalizes with DNA damage response components and facilitates the non-homologous end-joining reaction, a crucial DNA repair pathway. Alterations in α-synuclein levels, potentially modifiable by Synucleozid, could impact DNA repair mechanisms and contribute to the development of therapeutic strategies for Lewy body disorders (Schaser et al., 2019).

Investigating Synucleozid's Effects on Synucleinopathies

Synucleozid could play a role in researching synucleinopathies – disorders characterized by α-synuclein accumulation. These include Parkinson's disease, dementia with Lewy bodies, multiple system atrophy, and others. Understanding the impact of Synucleozid on α-synuclein levels could provide insights into the pathogenesis and potential treatment strategies for these disorders (Oliveira et al., 2021).

Role in Neurodegeneration and Synaptic Function

Synucleozid's ability to modulate α-synuclein levels could shed light on the protein's roles in neurodegeneration and synaptic function. α-Synuclein, associated with early synaptic dysfunction, is a key player in Parkinson's disease pathology. By altering its levels, Synucleozid may help explore the physiological and pathological roles of α-synuclein in neurodegenerative processes (Ghiglieri et al., 2018).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for Synucleozid is not detailed in the search results, it is generally recommended to ensure adequate ventilation, use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing, and provide accessible safety shower and eye wash station when handling such compounds .

Future Directions

Synucleozid has shown promise in the investigation of Parkinson’s disease . It supports the strategy of targeting RNA as a way of treating disorders that involve proteins that are resistant to drug-based manipulation . Future research may focus on further development of Synucleozid and similar compounds, as well as exploration of other potential targets within the mRNA of undruggable proteins .

properties

IUPAC Name |

2-[4-(4-carbamimidoylanilino)phenyl]-1H-indole-6-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6/c23-21(24)14-5-9-18(10-6-14)27-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)28-19/h1-12,27-28H,(H3,23,24)(H3,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRXNWCLKYWDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)NC4=CC=C(C=C4)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Synucleozid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)

![6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B3039131.png)